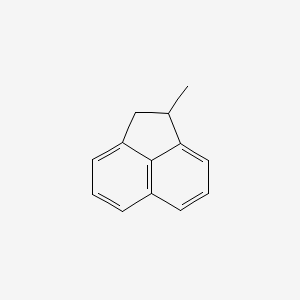
Methylacenaphthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylacenaphthene is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). It is characterized by the presence of a methyl group attached to the acenaphthene structure. Acenaphthene itself is a white crystalline solid with a faint blue fluorescence and is primarily produced from the incomplete combustion and pyrolysis of organic materials . This compound retains many of the physical and chemical properties of acenaphthene but with added reactivity due to the methyl substitution.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylacenaphthene can be synthesized through various methods. One common approach involves the reductive alkylation of acenaphthene with methyl iodide. This reaction typically requires a reducing agent such as sodium or lithium in the presence of ammonia . Another method involves the formylation of acenaphthene at position 5 using dichloromethyl methyl ether and titanium(IV) chloride, followed by Wolff-Kishner reduction and dehydrogenation to yield 5-methylacenaphthylene .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation of acenaphthene using oxidizing agents such as potassium permanganate or chromic acid. The resulting acenaphthenequinone can then be further processed to introduce the methyl group through various alkylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Methylacenaphthene undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the methyl group, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid
Reducing Agents: Sodium, lithium, ammonia
Alkylating Agents: Methyl iodide, dichloromethyl methyl ether
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Acenaphthylene
Substitution: Various functionalized acenaphthene derivatives
Applications De Recherche Scientifique
Methylacenaphthene has several applications in scientific research:
Mécanisme D'action
The mechanism by which methylacenaphthene exerts its effects involves its interaction with various molecular targets and pathways. The methyl group enhances the reactivity of the acenaphthene core, allowing it to participate in a wide range of chemical reactions. These reactions often involve the formation of reactive intermediates, such as radical anions, which can further react with other molecules to produce desired products .
Comparaison Avec Des Composés Similaires
Methylacenaphthene can be compared with other similar compounds, such as:
Acenaphthene: The parent compound, which lacks the methyl group and has different reactivity and applications.
Acenaphthylene: A reduced form of acenaphthene, which also lacks the methyl group and has distinct chemical properties.
Naphthalene: A simpler PAH with two fused benzene rings, used as a starting material for the synthesis of acenaphthene and its derivatives.
This compound is unique due to the presence of the methyl group, which enhances its reactivity and allows for the synthesis of a wide range of functionalized derivatives.
Propriétés
Numéro CAS |
36541-21-6 |
|---|---|
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-methyl-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C13H12/c1-9-8-11-6-2-4-10-5-3-7-12(9)13(10)11/h2-7,9H,8H2,1H3 |
Clé InChI |
XSRADQOBRZHEOB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=CC=CC3=C2C1=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



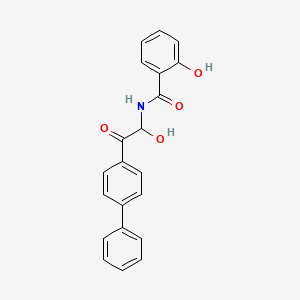


![2-[(Pyridin-4-yl)methyl]-1H-indole](/img/structure/B14671105.png)
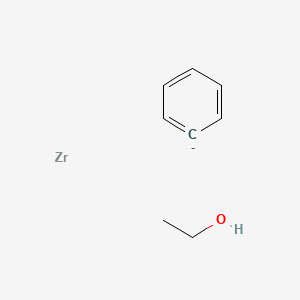
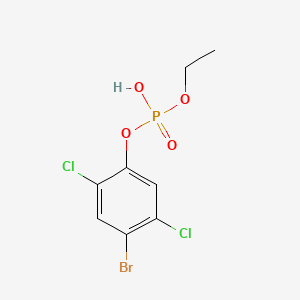
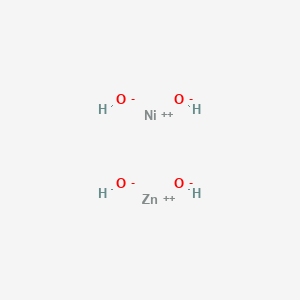
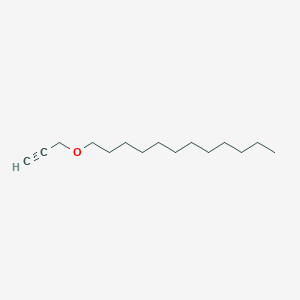
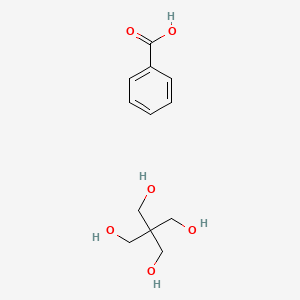


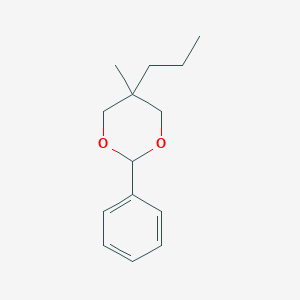
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
